- An Improved And Efficient Process For The Scalable Preparation Of Optically Pure Trans-2-AminocyclohexanolsJournal of Chemical Research, 2014, 38(5), 322-324,
Cas no 931-16-8 ((1R,2R)-2-aminocyclohexan-1-ol)

(1R,2R)-2-aminocyclohexan-1-ol Propriedades químicas e físicas
Nomes e Identificadores
-
- (1R,2R)-2-Aminocyclohexanol
- (1R,2R)-(-)-2-Aminocyclohenanol
- (R)-2-Aminocyclohenanol
- (1R,2R)-2-AMinocyclohexan-1-ol
- 1R,2R-2-Aminocyclohenanol hydrochloride
- R-ACN
- (R)-2-Aminocyclohexanol R-Acn
- (1R, 2R)-2-Aminocyclohexanol
- trans-2-Aminocyclohexanol
- trans-2-Amino-cyclohexanol
- Cyclohexanol, 2-amino-, (1R,2R)-
- (1R,2R)-2-aminocylohexanol
- Cyclohexanol, 2-amino-, (1R,2R)-rel-
- (1R,2R)-2-amino-1-cyclohexanol
- (1R,2R)-2-Aminocylohexanol HCl
- trans-2-Aminocyclohexanol hydrochloride
- rel-(1R,2R)-2-aminocyclohexanol
- PubChem19553
- trans 2-aminocyclohexanol
- (trans)-2-amino-cyclohexanol
- trans-2-hydroxy-cyclohexylamine
- (1R,2R)-2-Aminocyclohexanol (ACI)
- Cyclohexanol, 2-amino-, (1R-trans)- (ZCI)
- (1R,2R)-trans-2-Aminocyclohexanol
- [(1R,2R)-2-Hydroxycyclohexyl]amine
- A844451
- DTXSID201310006
- J-524992
- AM62781
- rel-(1R,2R)-2-Aminocyclohexan-1-ol
- 6982-39-4
- Specs an-907/25060015
- rac-(1R,2R)-2-aminocyclohexan-1-ol
- CS-W003455
- PQMCFTMVQORYJC-PHDIDXHHSA-N
- MFCD03427291
- EN300-261568
- ((1R,2R)-2-hydroxy-cyclohexyl)-amine
- trans-(+/-)-2-aminocyclohexanol
- (1RS,2R)-2-aminocyclohexan-1-ol
- AS-83222
- 931-16-8
- (1R,2R)-2-amino-cyclohexanol
- (R)-2-aminocyclohexanol, AldrichCPR
- MFCD08061325
- SCHEMBL213812
- EN300-140308
- (1R,2R)-2-amino cyclohexanol
- DS-17200
- racemic trans-2-aminocyclohexanol
- (+/-)-trans-2-Aminocyclohexanol
- (1R,2R)-2-hydroxy-cyclohexylamine
- AKOS015854171
- (1R,2R)-(-)-2-aminocyclohexanol
- DB-353138
- BBL102086
- STL555885
- cyclohexane, trans-1-amino-2-hydroxy-
- cyclohexane, 1-amino-2-hydroxy-
- (1R,2R)-2-aminocyclohexan-1-ol
-
- MDL: MFCD08061325
- Inchi: 1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1
- Chave InChI: PQMCFTMVQORYJC-PHDIDXHHSA-N
- SMILES: O[C@@H]1CCCC[C@H]1N
Propriedades Computadas
- Massa Exacta: 115.10000
- Massa monoisotópica: 115.1
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 8
- Contagem de Ligações Rotativas: 0
- Complexidade: 74.9
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -0.1
- Superfície polar topológica: 46.2
Propriedades Experimentais
- Densidade: 1.037 g/cm3
- Ponto de ebulição: 201.1°C at 760 mmHg
- Ponto de Flash: 75.434ºC
- Índice de Refracção: 1.503
- PSA: 46.25000
- LogP: 0.94890
(1R,2R)-2-aminocyclohexan-1-ol Informações de segurança
- Declaração de perigo: H302-H315-H319-H332-H335
- Código da categoria de perigo: 22-41
- Instrução de Segurança: 26-41
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Keep in dark place,Inert atmosphere,2-8°C
(1R,2R)-2-aminocyclohexan-1-ol Dados aduaneiros
- CÓDIGO SH:2922199090
- Dados aduaneiros:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(1R,2R)-2-aminocyclohexan-1-ol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-140308-0.05g |
(1R,2R)-2-aminocyclohexan-1-ol |
931-16-8 | 95% | 0.05g |
$19.0 | 2023-02-15 | |
ChemScence | CS-W003455-10g |
(1R,2R)-2-Aminocyclohexanol |
931-16-8 | ≥98.0% | 10g |
$52.0 | 2022-04-26 | |
eNovation Chemicals LLC | D582287-100g |
(R)-2-Aminocyclohenanol |
931-16-8 | 95% | 100g |
$995 | 2024-05-24 | |
eNovation Chemicals LLC | K02829-100g |
(1R,2R)-2-Aminocyclohexanol |
931-16-8 | 99.0% | 100g |
$440 | 2024-05-24 | |
Enamine | EN300-140308-10.0g |
(1R,2R)-2-aminocyclohexan-1-ol |
931-16-8 | 95% | 10.0g |
$108.0 | 2023-02-15 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A3500-1G |
(1R,2R)-2-Aminocyclohexanol |
931-16-8 | >98.0%(GC)(T) | 1g |
¥130.00 | 2024-04-15 | |
eNovation Chemicals LLC | K02829-50g |
(1R,2R)-2-Aminocyclohexanol |
931-16-8 | 99.0% | 50g |
$300 | 2024-05-24 | |
TRC | A938120-10g |
(1R,2R)-2-Aminocyclohexanol |
931-16-8 | 10g |
$ 320.00 | 2022-06-07 | ||
abcr | AB200279-1 g |
(1R,2R)-2-Aminocyclohexanol, 95%; . |
931-16-8 | 95% | 1g |
€72.60 | 2023-05-20 | |
ChemScence | CS-W003455-5g |
(1R,2R)-2-Aminocyclohexanol |
931-16-8 | ≥98.0% | 5g |
$39.0 | 2022-04-26 |
(1R,2R)-2-aminocyclohexan-1-ol Método de produção
Synthetic Routes 1
Synthetic Routes 2
- Efficient ring opening of aziridines with carboxylic acidsSynthetic Communications, 2008, 38(10), 1527-1532,
Synthetic Routes 3
Synthetic Routes 4
- Preparation of optically active trans-2-aminocyclohexanol, World Intellectual Property Organization, , ,
Synthetic Routes 5
- Method for producing optically active trans-2-aminocyclohexanol and derivative thereof, World Intellectual Property Organization, , ,
Synthetic Routes 6
- Hybrid Organo- and Biocatalytic Process for the Asymmetric Transformation of Alcohols into Amines in Aqueous MediumACS Catalysis, 2017, 7(7), 4768-4774,
Synthetic Routes 7
- Asymmetric ring-opening of cyclohexene oxide with trimethylsilyl azide in the presence of titanium isopropoxide/chiral ligandJournal of Organometallic Chemistry, 1988, 346(1),,
Synthetic Routes 8
- Process for preparation of (1R,2R)-2-benzoxycyclohexanamine, China, , ,
Synthetic Routes 9
- A new synthesis of optically active trans-β-amino alcohols by asymmetric ring-opening of symmetrical oxiranesChemistry Letters, 1987, (3), 525-8,
Synthetic Routes 10
- Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric CatalysisJournal of Organic Chemistry, 2006, 71(6), 2320-2331,
Synthetic Routes 11
- Opening of epoxides with trimethylsilyl cyanide to produce β-hydroxy isonitriles. A general synthesis of oxazolines and β-amino alcoholsJournal of the American Chemical Society, 1982, 104(21), 5849-50,
Synthetic Routes 12
- Synthesis and reactions of organic compounds with nitrogen atom. Part VIII. Action of diborane on some cyclic O-acetyl α,β-unsaturated aldo- and ketoximesPolish Journal of Chemistry, 1991, 65(5-6), 945-58,
Synthetic Routes 13
- Cyclic trans-β-amino alcohols: preparation and enzymatic kinetic resolutionTetrahedron: Asymmetry, 2011, 22(24), 2134-2143,
Synthetic Routes 14
- Synthesis of aminoalcohols from epoxides and ammoniaSynthetic Communications, 1973, 3(3), 177-80,
Synthetic Routes 15
- Metal(II) d-tartrates catalyzed asymmetric ring opening of oxiranes with various nucleophilesBulletin of the Chemical Society of Japan, 1988, 61(4), 1213-20,
Synthetic Routes 16
- Application of new chiral auxiliaries, trans-2-(N-arylsulfonyl-N-benzyl)cyclohexanols, in an asymmetric radical cyclizationTetrahedron: Asymmetry, 2000, 11(18), 3789-3805,
Synthetic Routes 17
1.2 Reagents: Hydrogen Catalysts: Platinum dioxide ; 40 h, rt
- Helix-Forming Propensity of Aliphatic Urea Oligomers Incorporating Noncanonical Residue Substitution PatternsJournal of the American Chemical Society, 2013, 135(12), 4884-4892,
Synthetic Routes 18
- Preparation of tert-butyl ((1R,2S)-2-aminocyclohexyl)carbamate and benzyl ((1R,2S)-2-aminocyclohexyl)carbamate, China, , ,
Synthetic Routes 19
1.2 Solvents: Dichloromethane ; 1 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 1 min, rt; 20 h, 85 °C; 85 °C → rt
1.4 Reagents: Potassium hydroxide Solvents: Water ; rt
1.5 Solvents: Toluene ; heated; rt; rt → 4 °C
- A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino AlcoholsOrganic Letters, 2013, 15(12), 2895-2897,
Synthetic Routes 20
- A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure formJournal of Organic Chemistry, 1985, 50(21), 4154-5,
(1R,2R)-2-aminocyclohexan-1-ol Raw materials
- (1R,2R)-2-azidocyclohexan-1-ol
- (1R,2R)-2-(Benzylamino)cyclohexanol
- 2-[(1R,2R)-2-hydroxycyclohexyl]-1H-isoindole-1,3(2H)-dione
- Cyclohexanol, 2-isocyano-, (1R,2R)-
- tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate
- (1R,2R)-2-((R)-1-Phenylethylamino)cyclohexanol
- 7-Azabicyclo[4.1.0]heptane
- 2-Cyclohexen-1-one, O-acetyloxime, (E)- (9CI)
(1R,2R)-2-aminocyclohexan-1-ol Preparation Products
(1R,2R)-2-aminocyclohexan-1-ol Fornecedores
(1R,2R)-2-aminocyclohexan-1-ol Literatura Relacionada
-
Yi-Wen Xie,Zhen-Ni Zhao,Zi-Wei Lin,Yu-Hao Wang,Ya-Qun Liu,Yi-Yong Huang Chem. Commun. 2021 57 2364
-
2. Compounds with bridgehead nitrogen. Part 41. The reaction between trans-2-aminocycloalkanols and formaldehydePeter M. R. Barkworth,Trevor A. Crabb J. Chem. Soc. Perkin Trans. 2 1982 91
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Josep Mas-Roselló,Mary Okoh,Jonathan Clayden Chem. Commun. 2018 54 10985
-
4. Triosmium clusters with 2-pyridylphosphines as ligandsAntony J. Deeming,Martin B. Smith J. Chem. Soc. Dalton Trans. 1993 3383
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Stephen A. Cochrane,Christopher T. Lohans,Marco J. van Belkum,Manon A. Bels,John C. Vederas Org. Biomol. Chem. 2015 13 6073
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